Dehydrofelodipine
説明
Dehydrofelodipine is a phenylpyridine .
Synthesis Analysis
Felodipine is metabolized to Dehydrofelodipine by CYP3A4 . Two chromatographic methods were developed for simultaneous determination of felodipine and metoprolol succinate, and their major metabolites, dehydrofelodipine and metoprolol acid .
Molecular Structure Analysis
The molecular formula of Dehydrofelodipine is C18H17Cl2NO4 .
Chemical Reactions Analysis
Felodipine is metabolized to Dehydrofelodipine by CYP3A4 . The final model describes the metabolism of felodipine to dehydrofelodipine by CYP3A4, sufficiently capturing the first-pass metabolism and the subsequent metabolism of dehydrofelodipine by CYP3A4 .
Physical And Chemical Properties Analysis
科学的研究の応用
Summary of the Application
Dehydrofelodipine, a metabolite of the antihypertensive drug Felodipine, is used in the development of a Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) model for predicting drug-drug interactions .
Methods of Application
The model was developed using PK-Sim® and MoBi® with data from 49 clinical studies that investigated different doses of Felodipine. The model describes the metabolism of Felodipine to Dehydrofelodipine by CYP3A4, capturing the first-pass metabolism and the subsequent metabolism of Dehydrofelodipine by CYP3A4 .
Results or Outcomes
The model was tested with itraconazole, erythromycin, carbamazepine, and phenytoin as CYP3A4 perpetrators. All predicted DDI AUC last and C max ratios were within two-fold of the observed values .
Simultaneous Determination of Felodipine and Metoprolol Succinate
Summary of the Application
Two chromatographic methods were developed for simultaneous determination of Felodipine and Metoprolol Succinate, and their major metabolites, Dehydrofelodipine and Metoprolol Acid, respectively .
Methods of Application
The first method was RP-HPLC which comprised separation of the studied components by gradient elution using a Phenomenex C8 column and a mobile phase composed of water (adjusted to pH 3.5 with o -phosphoric acid)–acetonitrile – methanol . The second method was an HPTLC method where separation was achieved using a mobile phase consisting of toluene–ethyl acetate–methanol–ammonia–formic acid .
Results or Outcomes
The developed methods were successfully applied for determination of the studied drugs in human spiked plasma and in Logimax® tablets .
Drug-Drug Interaction Modeling with Other CYP3A4 Perpetrators
Summary of the Application
Dehydrofelodipine, as a metabolite of Felodipine, is used in drug-drug interaction (DDI) modeling with other CYP3A4 perpetrators such as itraconazole, erythromycin, carbamazepine, and phenytoin .
Methods of Application
The model was developed using PK-Sim® and MoBi® with data from clinical studies that investigated different doses of Felodipine. The model describes the metabolism of Felodipine to Dehydrofelodipine by CYP3A4, capturing the first-pass metabolism and the subsequent metabolism of Dehydrofelodipine by CYP3A4 .
Results or Outcomes
The model was tested with itraconazole, erythromycin, carbamazepine, and phenytoin as CYP3A4 perpetrators. All predicted DDI AUC last and C max ratios were within two-fold of the observed values .
Effect of Menthol on the Pharmacokinetics of Dehydrofelodipine
Summary of the Application
A study was conducted to investigate the effect of menthol on the pharmacokinetics of Dehydrofelodipine .
Methods of Application
Serum Felodipine and Dehydrofelodipine concentrations were determined by means of gas chromatography/mass spectrometry .
Results or Outcomes
Pharmacokinetic parameters of Felodipine and Dehydrofelodipine (AUC 0–24, C max, t max, Dehydrofelodipine/Felodipine AUC 0–24 ratio) were not markedly changed with menthol coadministration .
Drug-Drug Interaction Modeling with Other CYP3A4 Perpetrators
Summary of the Application
Dehydrofelodipine, as a metabolite of Felodipine, is used in drug-drug interaction (DDI) modeling with other CYP3A4 perpetrators such as itraconazole, erythromycin, carbamazepine, and phenytoin .
Methods of Application
The model was developed using PK-Sim® and MoBi® with data from clinical studies that investigated different doses (1–40 mg) of the intravenous and oral administration of Felodipine. The final model describes the metabolism of Felodipine to Dehydrofelodipine by CYP3A4, capturing the first-pass metabolism and the subsequent metabolism of Dehydrofelodipine by CYP3A4 .
Results or Outcomes
The model was tested with itraconazole, erythromycin, carbamazepine, and phenytoin as CYP3A4 perpetrators. All predicted DDI AUC last and C max ratios were within two-fold of the observed values .
Effect of Menthol on the Pharmacokinetics of Dehydrofelodipine
Summary of the Application
A study was conducted to investigate the effect of menthol on the pharmacokinetics of Dehydrofelodipine .
Methods of Application
Serum Felodipine and Dehydrofelodipine concentrations were determined by means of gas chromatography/mass spectrometry .
Results or Outcomes
Pharmacokinetic parameters of Felodipine and Dehydrofelodipine (AUC 0–24, C max, t max, Dehydrofelodipine/Felodipine AUC 0–24 ratio) were not markedly changed with menthol coadministration .
将来の方向性
There is an urgent need for more and better research on different diuretic strategies in patients with heart failure . The model developed in PK-Sim® and MoBi® using 49 clinical studies that investigated different doses of the intravenous and oral administration of felodipine can be applied in drug-drug interaction predictions as a CYP3A4 victim drug .
特性
IUPAC Name |
3-O-ethyl 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQRUBNOOIAHMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242215 | |
Record name | Dehydrofelodipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrofelodipine | |
CAS RN |
96382-71-7 | |
Record name | Dehydrofelodipine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096382717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrofelodipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90242215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEHYDROFELODIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L4A1EP86I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。